![molecular formula C29H30N2O5 B2860911 2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442556-07-2](/img/structure/B2860911.png)

2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

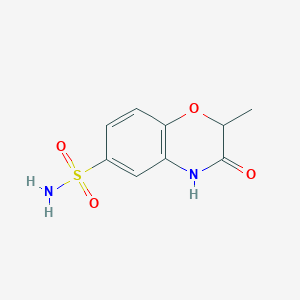

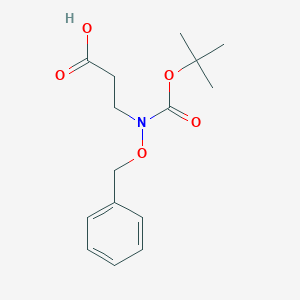

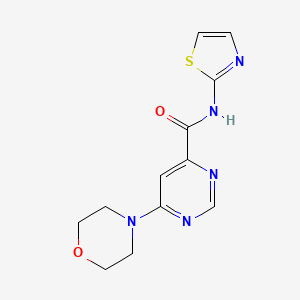

The compound you mentioned is a complex organic molecule with several functional groups, including a piperidine ring, a benzo[de]isoquinoline-1,3(2H)-dione moiety, and an acetylphenoxy group . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the benzo[de]isoquinoline-1,3(2H)-dione moiety could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar groups could affect its solubility in different solvents .Applications De Recherche Scientifique

Oxidative Fission and Synthesis

The compound has been implicated in research exploring the oxidative fission of certain β-diketones. For instance, derivatives similar to this compound undergo oxidative fission by selenium dioxide to yield products like tetrahydroisoquinoline-triones and acetic acid, which is part of broader research into β-diketone chemistry and its implications for organic synthesis (Howe & Johnson, 1972).

Luminescent Properties and Photo-induced Electron Transfer

Research into novel piperazine substituted naphthalimide model compounds, which share structural similarities with the compound , has revealed interesting luminescent properties and the potential for photo-induced electron transfer. These properties are significant for the development of pH probes and exploring the quenching of fluorescence through photoelectron transfer processes (Gan et al., 2003).

Synthesis of Heterocyclic Compounds

This compound is also related to research in the synthesis of heterocyclic compounds, such as 1,3-benzoxazines, through multi-component reactions. Such syntheses are valuable for creating novel organic compounds with potential applications in medicinal chemistry and material science (Rostami-Charati, 2013).

Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives

Studies have observed novel rearrangement reactions leading to the formation of tetrahydroquinolinone and nicotinonitrile derivatives. These reactions expand the toolkit for synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Moustafa et al., 2011).

DFT Calculations and NLO Analysis

Research involving the synthesis and analysis of novel heteroannulated compounds, through Density Functional Theory (DFT) calculations and Non-Linear Optical (NLO) properties, sheds light on the electronic structure and potential applications of such molecules in optics and electronics (Halim & Ibrahim, 2017).

Potential Cytotoxic Agents

Derivatives of 4-hydroxyquinolines, structurally related to the compound , have been synthesized and evaluated for their cytotoxic properties. These studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships of these molecules (Csuvik et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-19(32)21-8-10-24(11-9-21)36-18-23(33)17-30-14-12-20(13-15-30)16-31-28(34)25-6-2-4-22-5-3-7-26(27(22)25)29(31)35/h2-11,20,23,33H,12-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFJSTXWMGWQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)